molecular formula C8H6BrN3O B3101065 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone CAS No. 1383735-65-6

1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No. B3101065
CAS RN: 1383735-65-6
M. Wt: 240.06 g/mol
InChI Key: DXLKIGFFFNFTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

properties

IUPAC Name

1-(6-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-8-2-6(9)3-10-7(8)4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLKIGFFFNFTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-methylpyridin-3-yl)acetamide (2.8 g, 12 mmol) and potassium acetate (3.59 g, 36.6 mmol) in toluene (50 mL) was heated at 80° C. under nitrogen. After 30 min, 2-methyl-2-nitropropane (3.77 g, 36.6 mmol) and acetic anhydride (3.73 g, 36.6 mmol) were added, and the resulting mixture was stirred at 80° C. for another 18 h. The reaction mixture was concentrated in vacuo, and the residue was diluted with water (50 mL). The aqueous mixture was extracted with ethyl acetate (3×60 mL). The collected organic extractions were concentrated in vacuo. Purification by flash column chromatography (5→10% ethyl acetate in petroleum ether) afforded 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (1.4 g, 48.% yield). 1H NMR (400 MHz, Chloroform-d) δ 8.90 (s, 1 H), 8.75 (s, 1 H), 8.32 (s, 1 H), 2.79 (s, 3 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Reactant of Route 5
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Reactant of Route 6
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.